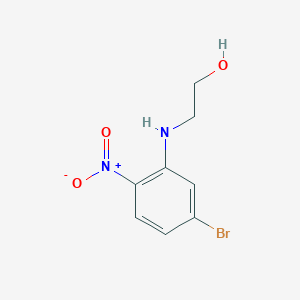

(2-Isobutoxyphenyl)-methylamine

Descripción general

Descripción

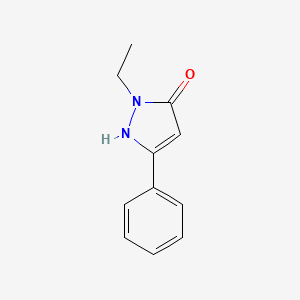

(2-Isobutoxyphenyl)-methylamine (IBPMA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. IBPMA is a chiral molecule, meaning that it has two different forms that are mirror images of each other. This property makes IBPMA an important building block for the synthesis of other compounds. Additionally, IBPMA is a key component in many pharmaceuticals, biocatalysts, and other materials. In

Aplicaciones Científicas De Investigación

Engineered Biofuel Production

Anaerobic Biofuel Production through Metabolic Engineering :A study on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli demonstrates a significant advancement in biofuel production, specifically isobutanol, under anaerobic conditions. The engineering of pathway enzymes to favor NADH utilization over NADPH for metabolic processes underlines a breakthrough in achieving 100% theoretical yield, pointing to the potential application of similar engineering in compounds like "(2-Isobutoxyphenyl)-methylamine" for sustainable biofuel production (Bastian et al., 2011).

Environmental Science

Phytotoxic Properties of Environmental Contaminants :Research by Altenburger et al. (2006) into N-phenyl-2-naphthylamine, an environmental contaminant, reveals specific phytotoxic properties that cannot be solely attributed to narcosis-like action. This study suggests a unique mode of toxic action at concentrations below 100 µg/L, potentially relevant to similar compounds, indicating a need for further investigation into the environmental impact and toxicity mechanisms of chemical analogs including "(2-Isobutoxyphenyl)-methylamine" Altenburger et al. (2006).

Materials Science

Nitroxide-Mediated Photopolymerization :A study on the development of new alkoxyamine compounds for photoinitiated polymerization processes highlights the innovative approach to creating materials with tailored properties. This research could inform the synthesis and application of "(2-Isobutoxyphenyl)-methylamine" in the development of new polymeric materials through controlled radical polymerization techniques, offering potential improvements in material design and functionalization (Guillaneuf et al., 2010).

Propiedades

IUPAC Name |

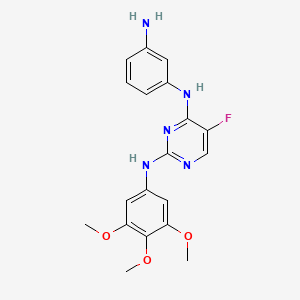

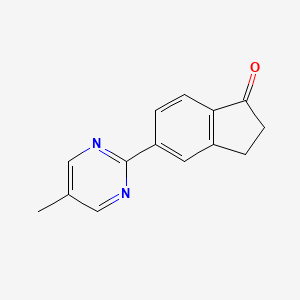

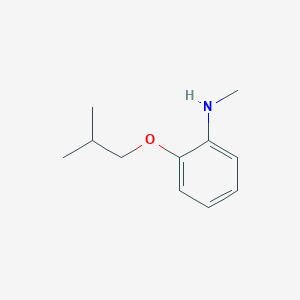

N-methyl-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-13-11-7-5-4-6-10(11)12-3/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLPEPXIDFIWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(2-methylpropoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.